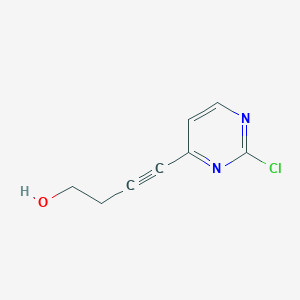









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([OH:13])[CH2:10][C:11]#[CH:12]>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:1][C:2]1[N:7]=[C:6]([C:12]#[C:11][CH2:10][CH2:9][OH:13])[CH:5]=[CH:4][N:3]=1 |^1:23,42|
|


|
Name
|
|
|
Quantity
|
4.47 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
28 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ambient temperature for 18 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After evaporation to dryness, water (250 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was chromatographed
|
|
Type
|
WASH
|
|
Details
|
eluting with iso-hexane/ethyl acetate 1:1
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=N1)C#CCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |